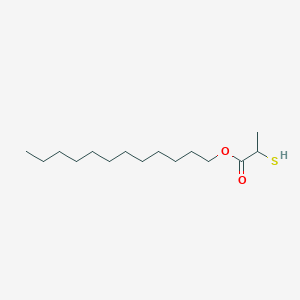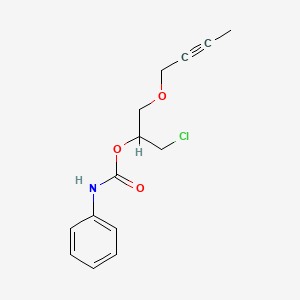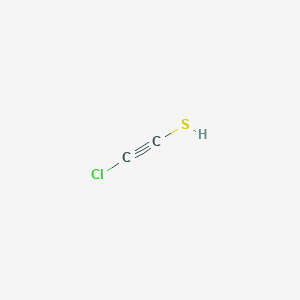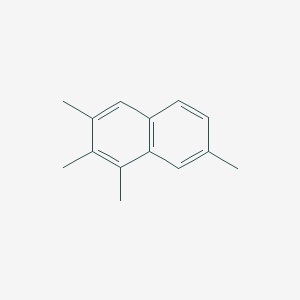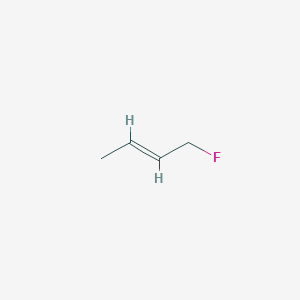
1-Fluoro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-butene is an organic compound with the molecular formula C₄H₇F. It is a fluorinated derivative of butene, characterized by the presence of a fluorine atom attached to the second carbon of the butene chain. This compound exists in different isomeric forms, including (E)-1-Fluoro-2-butene and (Z)-1-Fluoro-2-butene, which differ in the spatial arrangement of their atoms around the double bond.
Méthodes De Préparation
1-Fluoro-2-butene can be synthesized through various methods. One common synthetic route involves the fluorination of butene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction typically occurs under controlled conditions to ensure the selective addition of the fluorine atom to the desired position on the butene molecule. Industrial production methods may involve the use of catalysts to enhance the efficiency and selectivity of the fluorination process.
Analyse Des Réactions Chimiques
1-Fluoro-2-butene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into other fluorinated hydrocarbons. Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce fluorinated alkanes.
Applications De Recherche Scientifique
1-Fluoro-2-butene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: Researchers study the interactions of this compound with biological molecules to understand its potential effects on living organisms. This includes investigating its role as a potential inhibitor or activator of specific enzymes.
Medicine: The compound’s fluorinated nature makes it a candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1-Fluoro-2-butene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical outcomes. For example, the fluorine atom may enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-butene can be compared with other fluorinated butenes, such as:
2-Fluoro-1-butene: This isomer has the fluorine atom attached to the first carbon of the butene chain, resulting in different chemical and physical properties.
Hexafluoro-2-butene: A highly fluorinated derivative with multiple industrial uses, including as a refrigerant and foam-blowing agent.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct reactivity and applications compared to its isomers and other fluorinated compounds.
Propriétés
Formule moléculaire |
C4H7F |
|---|---|
Poids moléculaire |
74.10 g/mol |
Nom IUPAC |
(E)-1-fluorobut-2-ene |
InChI |
InChI=1S/C4H7F/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ |
Clé InChI |
JYZFTXWDXGDNJZ-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CF |
SMILES canonique |
CC=CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


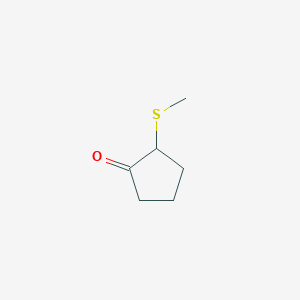
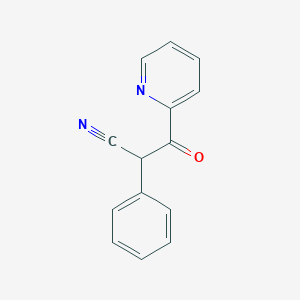
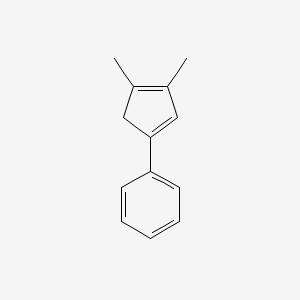
methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
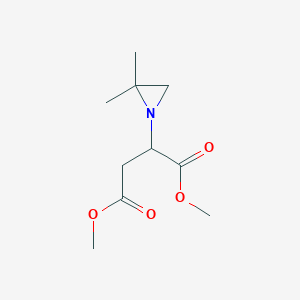
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
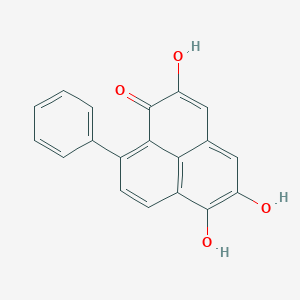

![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
